(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids, including (3-chloro-4-(2-morpholinoethoxy)phenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
It’s known that boronic acids are involved in various chemical reactions, including 1,4-conjugate addition reactions, suzuki-miyaura reactions, and cross-coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and should be stored in a well-ventilated place . It’s also worth noting that the compound is water-soluble, which may affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(2-morpholinoethoxy)phenylboronic acid with appropriate boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of corresponding alcohols or amines.
Scientific Research Applications
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential in drug discovery, particularly in the design of boron-based drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of biologically active compounds.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of the morpholinoethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required. The chloro substituent also enhances its reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acids.
Properties
IUPAC Name |
[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGUFBFUFVYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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